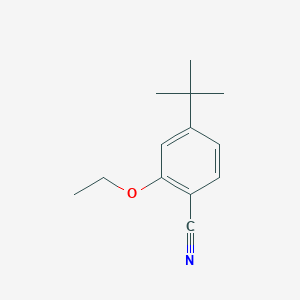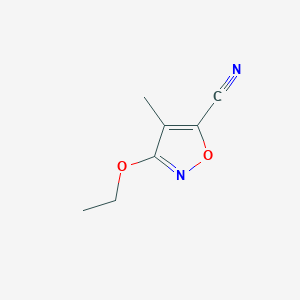![molecular formula C9H11NO B063710 3,3-dimethyl-2H-furo[2,3-b]pyridine CAS No. 182819-49-4](/img/structure/B63710.png)
3,3-dimethyl-2H-furo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-2H-furo[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications in various scientific research fields. This compound is a fused ring system that contains both a furan and pyridine ring, which makes it an interesting molecule to study.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2H-furo[2,3-b]pyridine is not well understood, but it is believed to interact with various biological targets in the body. Some studies have suggested that this compound may interact with DNA, while others have suggested that it may interact with specific enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, depending on the specific application. For example, studies have shown that this compound has antitumor activity, which may be due to its interaction with DNA. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,3-dimethyl-2H-furo[2,3-b]pyridine in lab experiments is its unique structure, which makes it a promising compound for various applications. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is that its mechanism of action is not well understood, which makes it difficult to predict its effects in certain applications.
Future Directions
There are several future directions for the study of 3,3-dimethyl-2H-furo[2,3-b]pyridine. One potential direction is the further study of its potential as a drug lead compound, particularly in the field of cancer research. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential interactions with biological targets. Finally, there is potential for the development of new imaging probes based on the unique structure of this compound.
Synthesis Methods
The synthesis of 3,3-dimethyl-2H-furo[2,3-b]pyridine involves the use of a multi-step process that includes the preparation of the starting materials and the subsequent reaction steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst.
Scientific Research Applications
The unique structure of 3,3-dimethyl-2H-furo[2,3-b]pyridine makes it a promising compound for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug lead compound. Additionally, this compound has been studied for its potential as a fluorescent probe for imaging applications.
properties
CAS RN |
182819-49-4 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3,3-dimethyl-2H-furo[2,3-b]pyridine |
InChI |
InChI=1S/C9H11NO/c1-9(2)6-11-8-7(9)4-3-5-10-8/h3-5H,6H2,1-2H3 |
InChI Key |
JJPUOMQZIPJIMN-UHFFFAOYSA-N |
SMILES |
CC1(COC2=C1C=CC=N2)C |
Canonical SMILES |
CC1(COC2=C1C=CC=N2)C |
synonyms |
Furo[2,3-b]pyridine, 2,3-dihydro-3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2,6-Dichlorophenyl)methyl]pentane-2,4-dione](/img/structure/B63634.png)



![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)




